molecular formula C19H19ClN2O3 B5316727 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B5316727
M. Wt: 358.8 g/mol
InChI Key: LHQYOJLMBOBNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been synthesized for scientific research purposes. CMMPB is a member of the benzamide family and is commonly used in the field of neuroscience research.

Mechanism of Action

2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide acts as a positive allosteric modulator of the mGluR5 receptor. This means that it enhances the activity of the receptor without directly binding to it. Specifically, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide binds to a site on the receptor that is distinct from the glutamate binding site. This binding results in an increase in the activity of the receptor, leading to changes in cellular signaling pathways and ultimately affecting neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide are largely related to its modulation of the mGluR5 receptor. Studies have shown that 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide can enhance the activity of this receptor in various brain regions, including the hippocampus and striatum. This enhancement has been shown to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the function of this receptor without affecting other receptors or cellular processes. Additionally, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have a long half-life, allowing for sustained effects in animal models. However, one limitation of using 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is its limited solubility in water, which can make dosing and administration challenging.

Future Directions

There are several future directions for research involving 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the potential therapeutic applications of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, researchers are interested in studying the effects of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide on other neurological processes beyond learning and memory, such as pain and addiction. Finally, there is ongoing research to develop new compounds that are more potent and selective modulators of the mGluR5 receptor.

Synthesis Methods

The synthesis method for 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide are 4-morpholinylcarbonyl chloride and 2-amino-4-chloro-5-methylbenzoic acid. These two compounds are reacted together in the presence of a base to form the intermediate compound, 2-(4-morpholinylcarbonyl)-4-chloro-5-methylbenzoic acid. This intermediate compound is then reacted with 2-aminobenzamide in the presence of a coupling reagent to form the final product, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is commonly used in the field of neuroscience research as a tool to study the function of certain receptors in the brain. Specifically, 2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is used to study the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes such as learning, memory, and addiction. By studying the function of this receptor, researchers can gain a better understanding of these processes and potentially develop new treatments for neurological disorders.

properties

IUPAC Name

2-chloro-4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-6-7-14(16(20)12-13)18(23)21-17-5-3-2-4-15(17)19(24)22-8-10-25-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQYOJLMBOBNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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